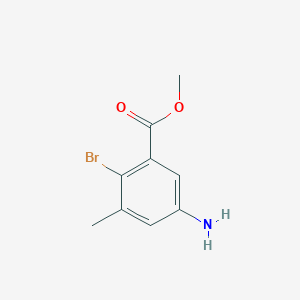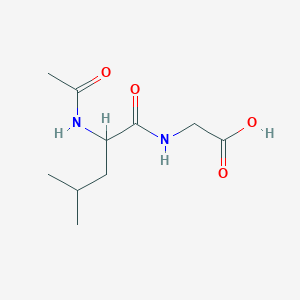
(R)-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a substituted phenyl ring with bromine and fluorine atoms. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the substituted phenyl ring: The starting material, 3-bromo-5-fluoroaniline, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the corresponding carbamate.
Introduction of the aminoethyl group: The intermediate is then subjected to a nucleophilic substitution reaction with an appropriate aminoethylating agent, such as 2-bromoethylamine hydrobromide, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a fluorophenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Fluorophenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted phenyl derivatives.
科学的研究の応用
®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of ®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-tert-butyl (2-amino-2-(3-chloro-5-fluorophenyl)ethyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
®-tert-butyl (2-amino-2-(3-bromo-5-methylphenyl)ethyl)carbamate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C13H18BrFN2O2 |
|---|---|
分子量 |
333.20 g/mol |
IUPAC名 |
tert-butyl N-[2-amino-2-(3-bromo-5-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
InChIキー |
JGPWKDJUZZFQLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC(=C1)Br)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)




![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)



![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)

![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)

